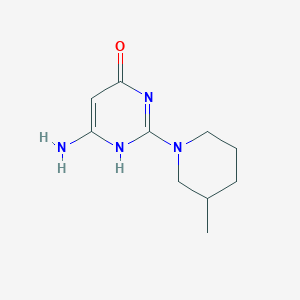![molecular formula C15H11NO2S B7824713 Methyl 3-(benzo[d]thiazol-2-yl)benzoate](/img/structure/B7824713.png)
Methyl 3-(benzo[d]thiazol-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(benzo[d]thiazol-2-yl)benzoate: is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a fused benzene and thiazole ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.
Synthetic Routes and Reaction Conditions:
Diazo-Coupling Reaction: This method involves the reaction of 2-aminobenzothiazole with diazonium salts under acidic conditions.
Knoevenagel Condensation: This involves the condensation of 2-aminobenzothiazole with benzaldehyde derivatives in the presence of a base.
Biginelli Reaction: This multicomponent reaction involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and urea.
Microwave Irradiation: This method uses microwave radiation to accelerate the reaction between 2-aminobenzothiazole and various reagents.
One-Pot Multicomponent Reactions (MCRs): This involves the simultaneous reaction of multiple reagents in a single reaction vessel.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of a functional group in the compound with another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Biology: The compound and its derivatives are investigated for their biological activities, including antimicrobial and antifungal properties. Medicine: Benzothiazole derivatives are explored for their potential use in developing new drugs, particularly in the treatment of infectious diseases and cancer. Industry: These compounds are used in the development of agrochemicals, dyes, and other industrial applications due to their diverse biological activities.
Mecanismo De Acción
The mechanism by which Methyl 3-(benzo[d]thiazol-2-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit enzymes or bind to receptors, leading to its biological activities. The exact mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Benzothiazole: The parent compound with similar biological activities.
Thiazole: Another heterocyclic compound with diverse biological properties.
1,3,4-Oxadiazole: A compound with similar biological activities and synthetic methods[_{{{CITATION{{{_3{Synthesis, Structure and Antifungal Activity of New 3-(5-Aryl-1,3,4 ....
Uniqueness: Methyl 3-(benzo[d]thiazol-2-yl)benzoate is unique in its specific structure and the range of biological activities it exhibits compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
methyl 3-(1,3-benzothiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2S/c1-18-15(17)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)19-14/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUHSBXFVXANQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
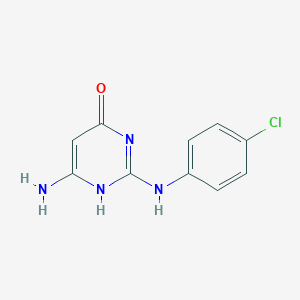
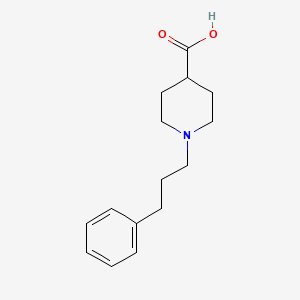
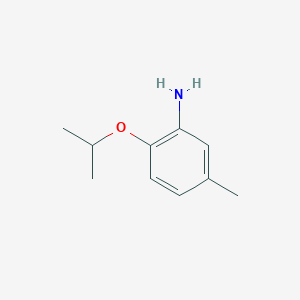
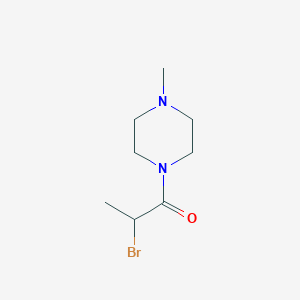
![2-[(6-amino-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B7824655.png)
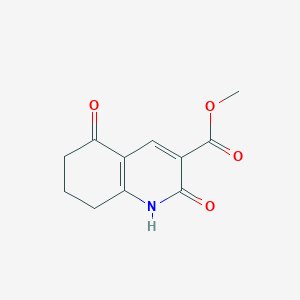
![Methyl 2-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetate](/img/structure/B7824669.png)
![N-(Methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]alanine](/img/structure/B7824674.png)
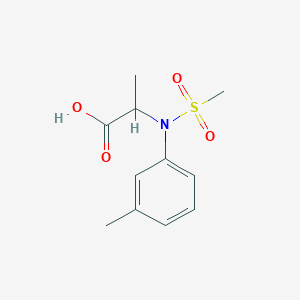
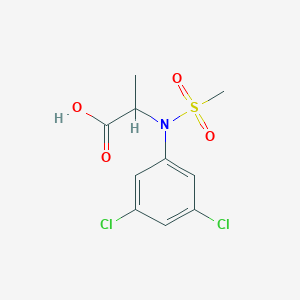

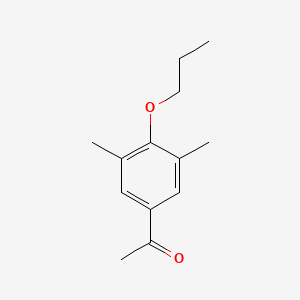
![2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B7824722.png)
